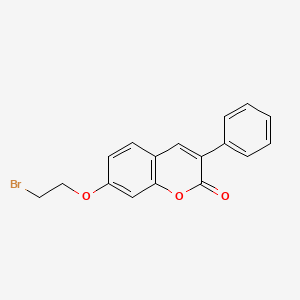

7-(2-Bromoethoxy)-3-phenylchromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(2-Bromoethoxy)-3-phenylchromen-2-one is a chemical compound with the molecular formula C17H12BrClO3 . It has a molecular weight of 379.6 g/mol .

Synthesis Analysis

The synthesis of this compound and its derivatives involves various methods. For instance, Bang and coworkers synthesized a series of new conjugates of phenolic acids and coumarin starting from 7-(2-bromoethoxy) coumarin derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a bromoethoxy group attached to a chromen-2-one structure . The InChI representation of the molecule isInChI=1S/C17H12BrClO3/c18-7-8-21-14-6-3-12-9-15 (17 (20)22-16 (12)10-14)11-1-4-13 (19)5-2-11/h1-6,9-10H,7-8H2 . Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 379.6 g/mol, a computed XLogP3-AA of 4.9, and a topological polar surface area of 35.5 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique

Synthesis and Material Science Applications

Facile Synthesis and Structural Features

Research demonstrates methodologies for synthesizing brominated organic compounds, highlighting the potential utility of 7-(2-Bromoethoxy)-3-phenylchromen-2-one in creating complex molecules or materials with specific physical properties. For instance, the synthesis and crystal structures of brominated oligomers reveal insights into molecular architecture and redox properties, which could be applicable to developing novel organic materials with desired electronic or optical characteristics (Ito et al., 2002).

Enhanced Brightness and Emission-Tuned Nanoparticles

The development of brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, utilizing brominated compounds as intermediates, showcases the potential of this compound in creating advanced photophysical systems. Such nanoparticles offer applications in optoelectronics and bioimaging due to their bright fluorescence and tunable emission properties (Fischer et al., 2013).

Photophysical Studies and Organic Electronics

Organic Mixed-Valence Crystals

Research on organic mixed-valence crystals with bridged aromatic cation radicals, involving brominated compounds, provides a foundation for understanding the electron transfer processes in organic semiconductors. Such studies are crucial for the development of organic electronic devices, including solar cells and light-emitting diodes, suggesting a potential application area for compounds like this compound (Lindeman et al., 2002).

Hybrid Semiconductor Particles

The synthesis of organic/inorganic semiconductor hybrid particles via functionalized polyfluorene ligands demonstrates the integration of organic molecules with inorganic nanocrystals. This research highlights the potential of using brominated organic compounds in fabricating hybrid materials that combine the properties of both organics and inorganics for applications in photovoltaics and nanotechnology (de Roo et al., 2014).

Orientations Futures

The future directions for the study of 7-(2-Bromoethoxy)-3-phenylchromen-2-one could involve further exploration of its synthesis, properties, and potential applications. For instance, its use in the quantitative fluorometric analysis of drug preparations suggests potential applications in pharmaceutical analysis .

Mécanisme D'action

Target of Action

It’s known that coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Mode of Action

Coumarin derivatives have been known to exert their effects through various mechanisms depending on the specific biological property they are associated with . For instance, some coumarin derivatives have been found to inhibit the vitamin K epoxide reductase complex, exerting anticoagulant properties .

Biochemical Pathways

It’s known that coumarin derivatives can affect a wide range of biochemical pathways, depending on their specific biological properties .

Result of Action

7-(2-Bromoethoxy)-3-phenylchromen-2-one has been evaluated for its in vitro anti-proliferative activities against five selected human cancer cell lines (EC109, MGC-803, PC-3, MCF-7, and EC9706). It exhibited the highest growth inhibition against MCF-7 .

Analyse Biochimique

Cellular Effects

Some coumarin derivatives have been shown to have antiproliferative activities against certain human cancer cell lines

Molecular Mechanism

It is known that the compound can be synthesized through a nucleophilic substitution reaction, which is a type of chemical reaction where an electron-rich nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom

Temporal Effects in Laboratory Settings

It has been used as a fluorescent label for drug preparations, suggesting that it may have some stability under certain conditions .

Propriétés

IUPAC Name |

7-(2-bromoethoxy)-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO3/c18-8-9-20-14-7-6-13-10-15(12-4-2-1-3-5-12)17(19)21-16(13)11-14/h1-7,10-11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYHDOONKVWJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCCBr)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2913762.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2913766.png)

![3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole](/img/structure/B2913767.png)

![1-[4-(butyrylamino)benzoyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2913772.png)